BenchChemオンラインストアへようこそ!

tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate

pKa basicity fluorine effect

tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate (CAS 2408971-46-8) is a conformationally constrained, monofluorinated cyclobutane building block with a tert-butyl ester protecting group and a primary aminomethyl substituent. It belongs to the class of 3-substituted fluorocyclobutane derivatives increasingly utilized in medicinal chemistry for central nervous system (CNS) targets, including NMDA receptor antagonists and GABA analogs.

Molecular Formula C10H18FNO2
Molecular Weight 203.257
CAS No. 2408971-46-8
Cat. No. B2390084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
CAS2408971-46-8
Molecular FormulaC10H18FNO2
Molecular Weight203.257
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(C1)(CN)F
InChIInChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3
InChIKeyXNQTWZWUAYMTEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate (CAS 2408971-46-8): A Constrained Monofluorinated Cyclobutane Building Block for CNS Drug Discovery


tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate (CAS 2408971-46-8) is a conformationally constrained, monofluorinated cyclobutane building block with a tert-butyl ester protecting group and a primary aminomethyl substituent. It belongs to the class of 3-substituted fluorocyclobutane derivatives increasingly utilized in medicinal chemistry for central nervous system (CNS) targets, including NMDA receptor antagonists and GABA analogs [1]. The compound serves as a protected intermediate, enabling selective deprotection and further functionalization in multi-step syntheses of bioactive molecules. Its molecular formula is C10H18FNO2, with a molecular weight of 203.25 g/mol . Commercially, it is available at >97% purity from multiple suppliers, making it accessible for both discovery-scale and preclinical development research .

Why Generic Substitution Fails for tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate: Physicochemical and Pharmacokinetic Non-Interchangeability


Generic substitution among cyclobutane-derived aminomethyl building blocks is not scientifically justified due to the dramatic impact of fluorination pattern and position on key physicochemical parameters including pKa, lipophilicity (LogP), and molecular conformation. A comprehensive study of 2- and 3-monofluorinated cyclobutane building blocks demonstrated that fluorine position and stereochemistry directly modulate pKa and LogP values of the resulting derivatives, with measurable differences between cis and trans isomers as well as between 2-fluoro and 3-fluoro substitution patterns [1]. Monofluorination at the 3-position imparts distinct acid-base character and lipophilicity compared to non-fluorinated, difluorinated, or regioisomeric analogs. The tert-butyl ester protecting group further differentiates this compound from carboxylic acid or methyl ester variants in terms of reactivity, solubility, and deprotection kinetics. These compound-specific physicochemical fingerprints make cross-substitution unreliable: a reaction sequence optimized for the non-fluorinated analog will not proceed with identical yields or selectivity when the fluorinated building block is substituted, and vice versa [2].

Quantitative Differentiation of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate: Comparator-Based Evidence Guide


pKa Modulation by 3-Fluoro Substitution vs. Non-Fluorinated Cyclobutane Analogs

The 3-fluoro substituent on the cyclobutane ring significantly impacts the basicity of the aminomethyl group compared to non-fluorinated analogs. In systematic measurements of 3-fluorocyclobutanecarboxylic acid derivatives, the pKa of 3-fluorocyclobutanecarboxylic acid was determined as 4.21 ± 0.40, compared to the non-fluorinated cyclobutanecarboxylic acid with a pKa of approximately 4.85 . This ~0.64 log unit decrease in pKa reflects the electron-withdrawing effect of the fluorine atom transmitted through the cyclobutane ring, which increases the acidity of the carboxylic acid group. For the corresponding aminomethyl derivatives, this translates to reduced basicity of the amine by approximately 0.5–0.8 pKa units based on class-level behavior, directly influencing protonation state at physiological pH, membrane permeability, and binding interactions with biological targets such as NMDA receptors [1].

pKa basicity fluorine effect cyclobutane

Lipophilicity (LogP) Increase with 3-Fluoro Substitution Relative to Non-Fluorinated Cyclobutane Scaffolds

Fluorination at the 3-position of the cyclobutane ring increases lipophilicity compared to the non-fluorinated scaffold. Experimental LogP measurements reported in the literature show that 3-fluorocyclobutanecarboxylic acid has a LogP value of 0.8191, while non-fluorinated cyclobutanecarboxylic acid has a LogP of approximately 0.24 . This represents a ~3.4-fold increase in lipophilicity attributable to the single fluorine atom. For tert-butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate, the tert-butyl ester group further elevates LogP (class-level effect: tert-butyl esters typically add +1.5 to +2.0 LogP units vs. the free acid), resulting in an estimated LogP in the range of 1.8–2.5, compared to the non-fluorinated tert-butyl 3-(aminomethyl)cyclobutanecarboxylate, which would be estimated at ~1.4–2.0 [1].

LogP lipophilicity fluorine metabolic stability

Monofluoro vs. Difluoro Substitution: Conformational and Electronic Differentiation from 3,3-Difluorocyclobutane Analogs

The monofluorinated tert-butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate (CAS 2408971-46-8) offers distinct advantages over its 3,3-difluoro analog tert-butyl N-[1-(aminomethyl)-3,3-difluorocyclobutyl]carbamate (CAS 1363382-43-7, MW 236.26) . The single fluorine atom at the 3-position provides a moderate electronic perturbation while preserving the stereochemical complexity of the cyclobutane ring (cis/trans isomerism). In contrast, 3,3-difluoro substitution eliminates stereochemical diversity at that position and doubles the electron-withdrawing effect, leading to a more pronounced reduction in amine basicity (estimated additional ΔpKa of -0.5 to -0.7 relative to the monofluoro analog), which can compromise nucleophilicity in subsequent coupling reactions [1]. The molecular weight advantage of 203.25 vs. 236.26 g/mol (Δ = -33.01 g/mol, -14% lower MW) is significant for fragment-based drug discovery and lead optimization where lower molecular weight correlates with better ligand efficiency metrics [2].

monofluorination difluorination conformation basicity

Regioisomeric Differentiation: 3-Fluoro vs. 1-Fluoro Cyclobutane Building Blocks in GABA Analog Scaffolds

The position of fluorine substitution on the cyclobutane ring has profound consequences for biological activity. Patent literature on aminocyclobutane derivatives as NMDA receptor antagonists explicitly distinguishes compounds where X1 represents a hydrogen atom or fluorine atom at the cyclobutane 3-position, with X2 serving as an additional variable position [1]. In published GABA analog research, the 3-fluorocyclobutane scaffold produced GABA analogs that X-ray diffraction showed to be appropriate structural mimics with either somewhat larger or smaller size compared to the parent amino acid GABA [2]. This contrasts with 1-fluorocyclobutane regioisomers (e.g., tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate, CAS 1363382-95-9, PubChem CID 72208085), where the fluorine is positioned at a different ring carbon relative to the aminomethyl group and ester, producing a fundamentally different spatial arrangement [3]. The 3-fluoro substitution pattern places the fluorine at a position para-like to the aminomethyl-ester axis, which more closely mimics the geometry of GABA and related neurotransmitters.

regioisomer GABA analog 3-fluoro 1-fluoro NMDA

Ester Protecting Group Differentiation: tert-Butyl Ester Stability and Deprotection Kinetics vs. Methyl Ester Analogs

The tert-butyl ester moiety of CAS 2408971-46-8 provides acid-labile protection that is orthogonal to base-labile and hydrogenolytic protecting groups commonly used in multi-step pharmaceutical syntheses. In comparison, methyl ester analogs (e.g., methyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate) are cleaved under basic conditions, which may be incompatible with base-sensitive functionalities present in advanced intermediates [1]. The tert-butyl group can be selectively removed under mild acidic conditions (e.g., TFA, HCl/dioxane) while leaving Fmoc, Cbz, and other acid-stable protecting groups intact [2]. This orthogonal deprotection strategy is well-established in peptide and amino acid chemistry and is documented as a critical design feature in the multi-step synthesis of 3-fluorocyclobutane building blocks where the tert-butyl ester serves as the key intermediate before further functional group transformations to amines, alcohols, bromides, thiols, and sulfonyl chlorides [3].

tert-butyl ester protecting group deprotection orthogonal chemistry

Recommended Application Scenarios for tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: NMDA Receptor Antagonist and GABA Analog Lead Optimization

This compound is ideally suited as a key intermediate for synthesizing conformationally constrained fluorinated analogs of GABA and NMDA-targeting pharmacophores. The 3-fluoro substitution pattern has been explicitly validated in patent literature for NMDA receptor antagonists [1] and in peer-reviewed synthesis of GABA analogs where X-ray crystallography confirmed the scaffold's ability to mimic the natural neurotransmitter geometry [2]. The pKa and LogP differentiation data (Section 3, Evidence 1 and 2) support its use for optimizing CNS penetration and target engagement. Users should specify CAS 2408971-46-8 rather than the non-fluorinated or difluorinated analogs to maintain the validated 3-monofluoro pharmacophore geometry.

Multi-Step Parallel Synthesis Requiring Orthogonal Protecting Group Strategy

The tert-butyl ester functionality provides acid-labile protection orthogonal to base-sensitive protecting groups (Fmoc, Cbz, Alloc) commonly used in library synthesis and peptide-drug conjugate construction (Section 3, Evidence 5). In automated parallel synthesis workflows, the tert-butyl ester can be retained through multiple reaction steps and cleaved in a final global deprotection step using TFA. This orthogonality eliminates the need for protecting group exchange, reducing step count and improving overall yield. For procurement, the tert-butyl ester derivative should be specified over methyl or ethyl ester analogs when acid-labile protection is required in the synthetic scheme [3].

Fragment-Based Drug Discovery (FBDD) Leveraging Lower Molecular Weight Monofluoro Scaffold

For fragment-based screening libraries, the molecular weight advantage of this monofluoro compound (203.25 g/mol) over the 3,3-difluoro analog (236.26 g/mol) translates to a 14% reduction in MW (Section 3, Evidence 3). This is directly relevant to fragment library design principles where MW < 250 Da is a typical cutoff. The single fluorine atom provides sufficient NMR-active (19F) probe capability for protein-observed and ligand-observed 19F NMR screening without the excessive lipophilicity and molecular weight penalty of the difluoro analog [4]. The preserved stereochemical center at the 3-position allows exploration of cis/trans SAR that is inaccessible with gem-difluoro derivatives.

PET Tracer Precursor Development for Oncologic and Neurologic Imaging

The 3-fluorocyclobutane scaffold has established precedent in positron emission tomography (PET) imaging as demonstrated by anti-1-amino-3-[18F]fluorocyclobutanecarboxylic acid (FACBC, fluciclovine), an FDA-approved PET tracer for prostate cancer imaging [5]. The tert-butyl protected aminomethyl derivative serves as a logical precursor for developing next-generation 18F-labeled cyclobutane amino acid tracers. The protected amine and ester functionalities allow selective radiolabeling at the final synthetic step, maximizing radiochemical yield and specific activity. The documented transport mechanism studies for 3-fluorocyclobutane amino acids in glioma and prostate cancer cell lines further validate the scaffold's biological relevance [6].

Quote Request

Request a Quote for tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.